L-gamma-Myristoyl-alpha-lysolecithin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H47NO7P+ |

|---|---|

Molecular Weight |

468.6 g/mol |

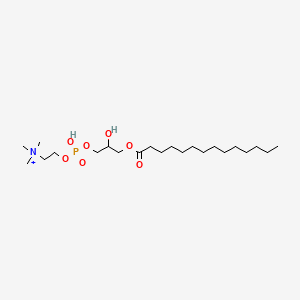

IUPAC Name |

2-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/p+1 |

InChI Key |

VXUOFDJKYGDUJI-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Overview of Lysophospholipid Diversity and Significance in Research Contexts

Lysophospholipids (LPLs) are a diverse group of signaling lipids characterized by a single fatty acid chain attached to a glycerol (B35011) or sphingosine (B13886) backbone. jst.go.jp This structural feature distinguishes them from phospholipids (B1166683), which have two fatty acid chains, and imparts them with unique biochemical properties and functions. nih.gov LPLs are not merely byproducts of phospholipid metabolism but are now recognized as important lipid mediators that orchestrate a wide array of cellular responses through specific G protein-coupled receptors (GPCRs). jst.go.jp

The diversity of lysophospholipids arises from variations in their polar head groups and the length and saturation of their fatty acid chains. nih.gov This structural variety translates into a broad spectrum of biological activities. Key classes of lysophospholipids that are subjects of intensive research include lysophosphatidic acid (LPA), sphingosine 1-phosphate (S1P), lysophosphatidylinositol (LPI), and lysophosphatidylserine (B10771985) (LysoPS). jst.go.jp These molecules are involved in fundamental cellular processes such as cell proliferation, migration, and survival, and have been implicated in various physiological and pathological conditions, including inflammation, angiogenesis, and cancer. nih.gov The growing understanding of their roles has established lysophospholipids as a significant area of focus in the search for new therapeutic targets.

Below is an interactive data table summarizing some of the major classes of lysophospholipids and their recognized functions in biochemical research.

| Lysophospholipid Class | Abbreviation | Key Functions in Biochemical Research |

| Lysophosphatidylcholine (B164491) | LPC | Inflammation, immune response, biomarker for various diseases. hmdb.ca |

| Lysophosphatidic acid | LPA | Cell proliferation, migration, and survival; wound healing; neuropathic pain. nih.gov |

| Sphingosine-1-Phosphate | S1P | Angiogenesis, immune cell trafficking, vascular development. nih.gov |

| Lysophosphatidylinositol | LPI | GPR55 agonist, potential role in cancer cell proliferation. |

| Lysophosphatidylserine | LysoPS | Immune regulation, mast cell degranulation, apoptotic cell clearance. nih.gov |

| Lysophosphatidylethanolamine | LPE | Precursor for other lipids, roles in cellular signaling are still being elucidated. nih.gov |

| Lysophosphatidylglycerol | LPG | Limited research, potential roles in inflammation. nih.gov |

L Gamma Myristoyl Alpha Lysolecithin Lpc 14:0 As a Distinct Lysophospholipid Species

L-gamma-Myristoyl-alpha-lysolecithin, also known as 1-myristoyl-sn-glycero-3-phosphocholine (B162887) or LPC 14:0, is a specific type of lysophosphatidylcholine (B164491) characterized by a myristoyl (14:0) fatty acid at the sn-1 position of the glycerol (B35011) backbone. chemicalbook.com This particular LPC species has garnered significant attention in the scientific community due to its distinct properties and its emerging role as a biomarker and potential modulator in various disease states.

The physicochemical properties of this compound are fundamental to its biological function. It is a solid, white to off-white substance at room temperature and is sparingly soluble in chloroform (B151607) and methanol, but insoluble in water. mubychem.com Its specific structure, with the 14-carbon saturated fatty acid, influences its interaction with cell membranes and receptors, distinguishing its activity from other LPCs with different acyl chain lengths and degrees of saturation.

| Property | Value |

| Chemical Formula | C22H46NO7P |

| Molecular Weight | 467.58 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Chloroform (Slightly), Methanol (Slightly), Insoluble in water |

| Melting Point | >142°C (decomposes) |

| Storage Temperature | -20°C |

Recent research has highlighted the significance of this compound in the context of inflammatory and lung-related diseases. Studies have identified LPC 14:0 as a potential biomarker for drug-induced interstitial lung disease (DILD), with plasma concentrations being significantly lower during the acute phase of the disease. nih.govresearchgate.net Furthermore, research suggests that LPC 14:0 may have protective effects in acute lung injury by mitigating inflammation and oxidative stress. nih.gov Beyond pulmonary conditions, decreased levels of LPCs, including LPC 14:0, have been observed in a range of inflammatory diseases such as rheumatoid arthritis, diabetes, and Alzheimer's disease, suggesting a broader role in systemic inflammation. hmdb.ca Some studies have also explored its potential in modulating chronic pain. mdpi.com

Historical Perspectives on Lysolecithin Research and Its Evolution

Enzymatic Pathways of this compound Synthesis

The synthesis of this compound, a member of the lysophosphatidylcholine (B164491) (LPC) family, is predominantly governed by the hydrolytic action of specific enzymes on phosphatidylcholine (PC). These pathways are integral to cellular membrane remodeling, signal transduction, and lipid metabolism.

Phospholipase A1 (PLA1) Activity in this compound Formation

Phospholipase A1 (PLA1) is an enzyme that catalyzes the hydrolysis of the ester bond at the sn-1 position of glycerophospholipids. mdpi.com This action releases a free fatty acid and produces a 2-acyl-lysophospholipid. mdpi.commdpi.com While the primary structure of this compound features the acyl chain at the sn-1 position, the action of PLA1 on a phosphatidylcholine containing myristic acid at the sn-2 position and another fatty acid at the sn-1 position would yield a 2-myristoyl-lysophosphatidylcholine, an isomer of the target compound. The direct formation via PLA1 would require a subsequent acyl migration or be part of a more complex remodeling pathway. The PLA1 enzyme family is diverse, with various members playing roles as digestive enzymes and in the production of lysophospholipid mediators. mdpi.com

Phospholipase A2 (PLA2) Mediated Production from Phosphatidylcholine (PC)

The principal and most direct enzymatic route for the production of 1-acyl lysophosphatidylcholines, such as this compound, is through the action of Phospholipase A2 (PLA2). nih.govwikipedia.org PLA2 enzymes specifically hydrolyze the fatty acyl group at the sn-2 position of phosphatidylcholine. researchgate.netresearchgate.netfrontiersin.org This cleavage releases a free fatty acid and the corresponding sn-1 lysophosphatidylcholine. frontiersin.org

The reaction can be summarized as: sn-1-Myristoyl-sn-2-acyl-phosphatidylcholine + H₂O --(PLA2)--> sn-1-Myristoyl-lysophosphatidylcholine (this compound) + Free Fatty Acid

This process is a key component of the Lands cycle, a continuous deacylation and reacylation cycle that remodels cell membranes. nih.gov PLA2 enzymes are a superfamily, and their activity is linked to various physiological and pathological processes, including inflammation and signal transduction. researchgate.net

Specificity of PLA2 Isoforms in Lysophosphatidylcholine Generation

The PLA2 superfamily comprises multiple groups, each with distinct specificities for phospholipid substrates, which dictates the type of lysophosphatidylcholine produced. researchgate.netescholarship.org This specificity can be influenced by the fatty acid at the sn-2 position and the cellular location of the enzyme. escholarship.org

| PLA2 Isoform Group | Common Name | General Specificity & Characteristics |

| Group IVA | Cytosolic PLA2 (cPLA2) | Shows preference for phospholipids containing arachidonic acid at the sn-2 position, playing a key role in eicosanoid production. researchgate.netescholarship.org |

| Group V | Secreted PLA2 (sPLA2) | A secreted enzyme that can discriminate between fatty acids at the sn-2 position. Its upregulation is associated with inflammatory disorders. escholarship.orgnih.gov |

| Group VIA | Calcium-Independent PLA2 (iPLA2) | Does not require calcium for activity. iPLA2β shows a preference for phospholipids containing linoleic acid, arachidonic acid, and DHA. researchgate.netescholarship.org |

| Group VIIA | Lipoprotein-associated PLA2 (Lp-PLA2) | Also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH), it primarily hydrolyzes oxidized phospholipids associated with lipoproteins like LDL. researchgate.netnih.gov |

The generation of this compound specifically depends on the presence of a phosphatidylcholine precursor with myristic acid at the sn-1 position and the action of a PLA2 isoform capable of hydrolyzing the fatty acid at the sn-2 position.

Role of Lecithin-Cholesterol Acyltransferase (LCAT) in Lysophosphatidylcholine Metabolism

Lecithin-Cholesterol Acyltransferase (LCAT) is a crucial enzyme in plasma that contributes significantly to the metabolism of lipoproteins, particularly high-density lipoprotein (HDL). nih.gov LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol. nih.govnih.gov This reaction forms a cholesteryl ester and a lysophosphatidylcholine. nih.gov

The reaction is as follows: Phosphatidylcholine + Cholesterol --(LCAT)--> Lysophosphatidylcholine + Cholesteryl Ester

This process is fundamental for the maturation of HDL particles, transforming nascent discoidal HDL into spherical HDL as the hydrophobic cholesteryl esters move to the particle's core. nih.govwikipedia.org The lysophosphatidylcholine generated, which could include this compound depending on the initial PC substrate, is then typically bound to albumin in the plasma.

Chemo-Enzymatic Synthesis Methodologies for this compound

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with chemical methods to produce complex molecules like lysophospholipids. nih.govnih.gov This approach leverages the high regio- and stereo-selectivity of enzymes, avoiding the need for extensive protecting group manipulations often required in purely chemical syntheses. nih.gov For lysophosphatidylcholine synthesis, enzymes such as lipases and phospholipases are employed to catalyze specific transformations on glycerophospholipid precursors. nih.gov A common strategy involves the direct esterification of a fatty acid (like myristic acid) onto the sn-1 position of L-α-glycerophosphatidylcholine (GPC). dss.go.thnih.gov

Immobilized Lipase (B570770) and Phospholipase Applications in Synthesis

The use of immobilized enzymes offers significant advantages in industrial and laboratory synthesis, including enhanced stability, reusability, and simplified product purification. nih.gov Immobilized lipases are particularly effective for synthesizing lysophosphatidylcholines in solvent-free systems, which is environmentally favorable. dss.go.thnih.gov Various lipases have been shown to efficiently catalyze the esterification of GPC with fatty acids to produce LPC.

Research has demonstrated high yields of LPC using this methodology. For example, the esterification of n-3 polyunsaturated fatty acids with GPC using immobilized MAS1 lipase resulted in a GPC conversion of 93.12% and an LPC content of 90.77 mol%. nih.gov Similarly, studies using Lipozyme IM and Lipozyme TL IM have shown high conversion rates under optimized conditions. dss.go.thnih.gov The reaction typically favors acylation at the sn-1 position, leading to the desired 1-acyl-lysophosphatidylcholine. nih.govnih.gov

| Enzyme | Substrates | System | Key Optimized Conditions | Max. Conversion/Yield | Reference |

| Immobilized MAS1 Lipase | n-3 PUFA + GPC | Solvent-free, vacuum | 55°C, 300 U/g enzyme loading, 20:1 molar ratio | 93.12% GPC conversion; 90.77 mol% LPC | nih.gov |

| Lipozyme IM (from Mucor miehei) | Palmitic Acid + GPC | Solvent-free with DMF cosolvent | Enzyme pre-equilibrated over MgCl₂, 7.5% DMF | ~90% GPC conversion | dss.go.th |

| Lipozyme TL IM (from Thermomyces lanuginosus) | n-3 PUFA + GPC | Solvent-free | 45°C, 15% enzyme loading, 1:20 GPC/PUFA molar ratio | ~80% yield of LPC | nih.gov |

Regioselective Esterification and Acyl Migration Considerations

The synthesis of lysophospholipids such as this compound presents a significant chemical challenge, primarily due to the need for regioselectivity and the inherent tendency of the acyl group to migrate.

Regioselective Esterification: The specific placement of the myristoyl group at the sn-1 position of the glycerol (B35011) backbone is a critical step. Chemical synthesis of lysophospholipids often involves the use of protecting groups to ensure the acyl chain is attached to the correct hydroxyl group, a process that requires considerable expertise. mdpi.com Enzymatic approaches, utilizing lipases, have gained favor as they can offer high catalytic efficiency and selectivity under mild reaction conditions, reducing the risk of unwanted side reactions. medcraveonline.commdpi.commdpi.com

Acyl Migration: A prevalent issue in lysophospholipid chemistry is the intramolecular migration of the acyl chain between the sn-1 and sn-2 positions of the glycerol backbone. mdpi.com This non-enzymatic reaction results in an equilibrium mixture of the two isomers, with the 1-acyl form (like this compound) being significantly more stable than the 2-acyl isomer. mdpi.comnih.gov At equilibrium, the mixture typically consists of about 90% of the 1-acyl isomer and 10% of the 2-acyl isomer. nih.govuzh.ch The rate of this migration is highly dependent on several factors, including pH, temperature, and the nature of the acyl group itself. uzh.chresearchgate.net The migration is catalyzed by both acids and bases, with the slowest rate occurring at a pH of approximately 4.0 to 5.0. nih.gov Studies have shown that the rate of acyl migration is highly dependent on the structure of the acyl group, with more saturated species isomerizing more rapidly than polyunsaturated ones at physiological pH and temperature. researchgate.net

| Factor | Effect on Migration Rate | Notes | Source |

|---|---|---|---|

| pH | Increases at alkaline and acidic pH; minimal around pH 4-5. | The reaction is catalyzed by both H+ and OH- ions. | nih.govuzh.ch |

| Temperature | Increases with higher temperature. | Migration is significantly slower at lower temperatures (e.g., -20°C or 4°C). | researchgate.net |

| Acyl Chain Structure | Saturated acyl chains (like myristoyl or palmitoyl) migrate faster than unsaturated ones (like oleoyl, arachidonoyl, or docosahexaenoyl). | The rate for 16:0 LPC is 2-5 times greater than for 22:6 LPC at 37°C and pH 7.4. | researchgate.net |

| Solvent | Occurs in organic solvents, particularly in the presence of basic catalysts used during synthesis. | This can be a significant issue during the chemical synthesis of phospholipids. | uzh.ch |

| Binding Proteins | Complexing with serum albumin can accelerate acyl migration. | The effect is less pronounced for more unsaturated LPC species. | researchgate.net |

Enzymatic Degradation and Metabolic Fate of this compound

Once formed, this compound can enter several metabolic pathways, where it is either converted into a potent signaling molecule or reacylated to reform phosphatidylcholine in a critical membrane remodeling process.

Autotaxin (ATX) Activity in Lysophosphatidic Acid (LPA) Production from Lysophosphatidylcholine

A primary catabolic fate for this compound in the extracellular space is its conversion to lysophosphatidic acid (LPA). This reaction is catalyzed by the enzyme autotaxin (ATX), a secreted lysophospholipase D. nih.govnih.govresearchgate.net ATX hydrolyzes the phosphocholine (B91661) headgroup from lysophosphatidylcholine (LPC), yielding LPA and choline. researchgate.netrochester.edu This pathway is considered the main source of circulating LPA in the blood. researchgate.net LPA is a bioactive lipid mediator that stimulates a wide range of cellular responses, including cell proliferation, survival, and migration, by activating specific G protein-coupled receptors. nih.govnih.gov The conversion of LPC to LPA by ATX is therefore a critical step in generating a potent signaling molecule from a relatively inert precursor. rochester.edu

Lysophosphatidylcholine Acyltransferase (LPCAT) Activity in Phospholipid Remodeling

This compound is a key substrate for the enzyme family of lysophosphatidylcholine acyltransferases (LPCATs). e-century.us These enzymes catalyze the reacylation of the free hydroxyl group at the sn-2 position, transferring a fatty acyl group from an acyl-Coenzyme A (acyl-CoA) donor to the LPC molecule. e-century.us This reaction reforms a diacyl phosphatidylcholine (PC) and is a central component of the phospholipid remodeling pathway known as the Lands cycle. nih.govnih.gov

Different LPCAT isoforms exhibit distinct substrate preferences. For instance, LPCAT3, a major isoform in the liver, preferentially utilizes LPCs that have a saturated fatty acid (like myristic acid) at the sn-1 position and shows a preference for polyunsaturated acyl-CoAs, such as linoleoyl-CoA and arachidonoyl-CoA, as the acyl donors. nih.govescholarship.org This selective reacylation allows cells to modify the fatty acid composition of their membrane phospholipids, thereby modulating membrane fluidity and the function of membrane-associated proteins. nih.govescholarship.org

Interconversion within the Lands Cycle

The Lands cycle is a fundamental biochemical process for maintaining and diversifying the acyl chain composition of cellular phospholipids. nih.gov This cycle involves the coordinated action of phospholipases and acyltransferases. mdpi.com A parent phosphatidylcholine molecule can be deacylated by a phospholipase A2 (PLA2), which removes the fatty acid from the sn-2 position, generating an sn-1-acyl-LPC such as this compound. nih.gov

This LPC intermediate can then be reacylated by an LPCAT enzyme with a different fatty acyl-CoA, resulting in a new, "remodeled" phosphatidylcholine molecule. e-century.usnih.gov This deacylation-reacylation cycle allows for the constant turnover and adjustment of the fatty acid profile of membrane phospholipids, which is crucial for cellular homeostasis. nih.govbiorxiv.org Therefore, this compound serves as a critical intermediate, linking the breakdown and rebuilding of phosphatidylcholines in a dynamic process that ensures appropriate membrane composition. nih.gov

| Enzyme | Enzyme Class | Substrate | Product(s) | Metabolic Pathway | Source |

|---|---|---|---|---|---|

| Autotaxin (ATX) | Lysophospholipase D | This compound (LPC) | 1-Myristoyl-sn-glycero-3-phosphate (LPA) + Choline | LPA Biosynthesis | nih.govresearchgate.netrochester.edu |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | Acyltransferase | This compound (LPC) + Acyl-CoA | Phosphatidylcholine (PC) + CoA | Phospholipid Remodeling (Lands Cycle) | e-century.usnih.govnih.gov |

| Phospholipase A2 (PLA2) | Phospholipase | Phosphatidylcholine (PC) | This compound (LPC) + Fatty Acid | Phospholipid Remodeling (Lands Cycle) | nih.govnih.gov |

Interactions with Cellular Receptors and Signaling Pathways

As a bioactive lipid, this compound can initiate or modulate intracellular signaling cascades that govern a wide range of cellular functions, including proliferation, migration, and inflammation. nih.gov

Lysophospholipids (LPLs) are recognized as important extracellular signaling molecules that exert many of their effects by activating specific G protein-coupled receptors (GPCRs) on the cell surface. nih.govpnas.orgnih.gov These receptors are integral membrane proteins that, upon binding a ligand, trigger intracellular signaling cascades through the activation of heterotrimeric G proteins. pnas.org

The signaling pathways initiated by LPLs via GPCRs are diverse and depend on the specific receptor and the class of G protein involved, which includes Gs, Gq/11, Gi, and G12/13. nih.govpnas.org Activation of these pathways can lead to a multitude of physiological and pathophysiological responses, such as cell proliferation, migration, survival, and cytoskeletal remodeling. nih.govnih.gov For instance, lysophosphatidic acid (LPA), a well-characterized lysophospholipid, binds to at least six distinct GPCRs (LPAR1-6) to regulate various cellular processes. pnas.orgyoutube.com While specific receptors for this compound are not as extensively characterized as those for LPA, it is understood that lysophosphatidylcholines can also activate GPCRs, such as GPR4 and G2A, to initiate signaling. nih.govnih.gov

This compound can directly influence intracellular signaling by activating Protein Kinase C (PKC), a family of enzymes crucial for controlling the function of other proteins through phosphorylation. frontiersin.org The activation of PKC by certain lysophospholipids, such as lysophosphatidylcholine (lyso-PC), is often biphasic, stimulating the enzyme at low concentrations (less than 20 µM) and inhibiting it at higher concentrations (greater than 30 µM). frontiersin.orgacs.org This activation requires the presence of phosphatidylserine (B164497) (PS) and calcium ions (Ca2+). frontiersin.org

Research indicates that the potency of lyso-PC in activating PKC is dependent on its acyl chain composition. Studies comparing various synthetic lyso-PC derivatives have shown that the myristoyl, oleoyl, and palmitoyl (B13399708) derivatives are among the most active in stimulating PKC. frontiersin.org this compound, as a myristoyl derivative, is therefore expected to be an effective activator of this pathway. The activation of PKC by lysophospholipids can occur synergistically with diacylglycerol (DAG), another key signaling molecule. frontiersin.org

| Lyso-PC Derivative | Effect on PKC Activation | Concentration Dependence | Cofactor Requirement |

|---|---|---|---|

| Myristoyl | High Activity (Stimulatory) | Biphasic (Stimulation at <20 µM, Inhibition at >30 µM) | Phosphatidylserine (PS) and Ca2+ |

| Oleoyl | High Activity (Stimulatory) | Biphasic | Phosphatidylserine (PS) and Ca2+ |

| Palmitoyl | High Activity (Stimulatory) | Biphasic | Phosphatidylserine (PS) and Ca2+ |

| Long-chain saturated | Ineffective | N/A | N/A |

The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a primary and ubiquitous substrate of Protein Kinase C. khanacademy.orgyoutube.com The MARCKS protein serves as a crucial link between the plasma membrane and the actin cytoskeleton and is involved in processes like cell motility, adhesion, and secretion. khanacademy.orgnih.gov It is anchored to the inner leaflet of the plasma membrane through two domains: an N-terminal myristoyl group that inserts into the lipid bilayer and a highly basic "effector domain" that interacts electrostatically with acidic phospholipids like phosphatidylserine (PS) and phosphatidylinositol 4,5-bisphosphate (PIP2). khanacademy.orgwikipedia.orgresearchgate.net

Activation of PKC, which can be triggered by this compound, leads to the phosphorylation of specific serine residues within the MARCKS effector domain. researchgate.netresearchgate.net This phosphorylation neutralizes the positive charge of the effector domain, disrupting its electrostatic interaction with the negatively charged membrane phospholipids. wikipedia.org Consequently, the MARCKS protein translocates from the plasma membrane into the cytoplasm. khanacademy.org This translocation has significant downstream effects, as it releases sequestered PIP2, making it available for other signaling pathways, and alters the organization of the actin cytoskeleton. khanacademy.orgresearchgate.net

Lysophospholipids are known to trigger transient increases in the concentration of intracellular calcium ([Ca2+]i), a ubiquitous second messenger that regulates a vast array of cellular processes. nih.gov The mobilization of intracellular calcium is often a downstream consequence of GPCR activation, particularly through the Gq/11 pathway, which activates phospholipase C (PLC). nih.gov PLC hydrolyzes PIP2 to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. nih.gov

Studies have shown that various lysophospholipids, including lysophosphatidic acid and lysophosphatidylcholine, can elicit calcium signals in different cell types, such as cortical astrocytes. nih.gov However, the magnitude of the calcium signal can vary, and there is not always a direct correlation between the ability of a lipid to induce a calcium signal and its ability to stimulate other responses like cell division. nih.gov The regulation of Ca2+ transport proteins is also influenced by the surrounding lipid environment of the membrane. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and survival. The pathway consists of a series of protein kinases that phosphorylate and activate one another, including the well-studied extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). nih.gov

Lysophosphatidylcholine has been demonstrated to activate MAPK pathways in various cell types, such as vascular smooth muscle cells and endothelial cells. This activation can occur within minutes of exposure and is often concentration-dependent. The signaling cascade leading to MAPK activation by lysophospholipids can be complex and may involve upstream activators like Protein Kinase C and tyrosine kinases. For instance, in vascular smooth muscle cells, the inhibition of PKC has been shown to block lyso-PC-induced MAPK activation, suggesting that MAPK lies downstream of PKC in this signaling axis.

Role in Membrane Dynamics and Organization

Beyond its role as a signaling molecule, this compound, like other lysophospholipids, plays a significant structural role in influencing the dynamics and organization of cellular membranes. Its unique molecular shape, characterized by a single acyl chain and a relatively large polar headgroup, imparts specific physical properties to the lipid bilayer.

Lysophospholipids are considered "cone-shaped" or "inverted-conical" lipids, which contrasts with the cylindrical shape of most bilayer-forming phospholipids (like phosphatidylcholine) that have two acyl chains. nih.govfrontiersin.org This shape causes lysophospholipids to induce positive curvature in the membrane leaflet where they reside. nih.govfrontiersin.org This property is critical because many cellular processes, such as membrane fusion, fission, and vesicle trafficking, involve the formation of highly curved membrane intermediates. pnas.org By altering local membrane curvature, this compound can facilitate or inhibit these dynamic events. nih.govfrontiersin.org For example, the positive curvature induced by lysophosphatidylcholine can inhibit certain types of membrane fusion by increasing the energy barrier for the formation of fusion intermediates. frontiersin.orgkhanacademy.org

The incorporation of lysophospholipids into a bilayer can also affect other physical properties of the membrane. It can increase the hydration of the membrane surface and alter the packing of adjacent phospholipid molecules. nih.gov Furthermore, lysophospholipids can influence the lateral organization of the membrane, potentially affecting the formation and stability of specialized microdomains known as lipid rafts. nih.gov These rafts are enriched in certain lipids like cholesterol and sphingolipids and serve as platforms for organizing signaling proteins, though the specific role of this compound in raft dynamics is an area of ongoing investigation. wikipedia.org

| Lipid Type | Molecular Shape | Induced Membrane Curvature | Effect on Membrane Dynamics |

|---|---|---|---|

| Lysophosphatidylcholine (e.g., this compound) | Inverted-Cone | Positive | Inhibits stalk formation in membrane fusion; can facilitate fission. nih.govfrontiersin.org |

| Phosphatidylcholine (PC) | Cylinder | Neutral/Zero | Forms stable, flat bilayers. |

| Phosphatidylethanolamine (PE) | Cone | Negative | Promotes formation of non-bilayer structures (e.g., hexagonal phase), facilitates fusion. |

| Lysophosphatidic Acid (LPA) | Inverted-Cone | Highly Positive | Can facilitate membrane bending and fission. |

Induction of Bilayer Formation in Lysophosphatidylcholine Systems

This compound, a member of the lysophosphatidylcholine (LPC) family, exhibits significant effects on the structure and formation of lipid bilayers. Due to its conical molecular shape, with a large hydrophilic headgroup and a single acyl chain, LPC is typically considered a micelle-forming lipid. However, under specific conditions, it can be incorporated into or even induce the formation of lamellar bilayer structures, which are fundamental to biological membranes.

Research has shown that the incorporation of lysophosphatidylcholines into phosphatidylcholine systems influences the stability and structure of the resulting bilayers. For instance, in dispersions containing lysophosphatidylcholine and cholesterol in a 1:1 molar ratio, the lipids organize into extended bilayer structures rather than micelles. This is significant as it demonstrates that interactions with other membrane components, like cholesterol, can overcome the natural tendency of LPCs to form micelles, stabilizing them within a bilayer arrangement.

The concentration of LPC that can be accommodated within a bilayer before destabilization and micelle formation occurs depends on the properties of the host lipid, such as the saturation and length of its acyl chains. Studies on dipalmitoylphosphatidylcholine (DPPC) bilayers in the liquid crystalline state show they can incorporate up to 30 mol% of 1-palmitoyl-lysophosphatidylcholine before micellization occurs. This capacity highlights the ability of LPCs, including the myristoyl variant, to integrate into and modulate the properties of existing membranes.

Permeabilization of Cell Membranes in Research Models

A key characteristic of this compound in experimental models is its ability to increase the permeability of lipid bilayer membranes. This effect is concentration-dependent and is influenced by the physical state of the membrane.

In studies using small L-alpha-dimyristoyllecithin (DML) vesicles, the incorporation of myristoyllysolecithin (MLL) rendered the membranes extremely permeable to europium (III) ions, particularly at temperatures below the lipid's phase transition temperature (Tc). ahajournals.org The rate of ion translocation was so rapid it could not be measured by the NMR methods used. ahajournals.org This high permeability below the Tc suggests a phase separation, where myristoyllysolecithin molecules form distinct patches or clusters within the lecithin matrix. ahajournals.org These clusters are thought to be structurally disordered, creating channels that allow for the rapid passage of ions across the membrane. ahajournals.org

Influence on Membrane Fluidity and Lipid Raft Dynamics

This compound can significantly influence the biophysical properties of cell membranes, including their fluidity and the organization of specialized microdomains known as lipid rafts. nih.gov Lipid rafts are small, dynamic domains enriched in cholesterol and sphingolipids that play crucial roles in cellular signaling. nih.gov

Due to their molecular shape, lysolipids like myristoyllysolecithin possess a positive spontaneous curvature and can act as "line-active" molecules. This means they tend to accumulate at the boundaries between lipid rafts (liquid-ordered, Lo phase) and the surrounding membrane (liquid-disordered, Ld phase). By partitioning to these boundaries, they can lower the line tension, which is the energy cost associated with the domain interface. This reduction in line tension has a direct impact on the size and stability of lipid rafts. nih.gov

Experimental studies using atomic force microscopy on model ternary membranes have demonstrated that even small amounts of lysophospholipids can significantly alter the size of lipid raft-like domains. nih.gov This regulatory effect depends on factors such as the saturation of the lysolipid's hydrocarbon tail and the cholesterol content of the membrane. nih.gov By modulating the size and dynamics of these rafts, this compound can indirectly influence the multitude of cellular processes that are organized within these microdomains, including signal transduction and protein sorting. nih.govnih.gov

Participation in Cellular Processes in Experimental Systems

Modulation of Gene Transcription and Protein Expression in Research Models

Beyond its structural effects on membranes, this compound and related compounds act as signaling molecules that can modulate cellular function at the genomic level. Research using in vitro cell culture models has revealed that lysolecithin-based products can trigger significant changes in gene expression. nih.gov

In studies with intestinal Caco-2 cells, a lysolecithin-based product was found to substantially alter genomic expression profiles. nih.gov Enrichment analyses of the affected genes indicated that key cellular pathways were influenced, including those related to amino acid transport and lipid metabolism. nih.gov A significant portion of the modulated genes were correlated with G-protein coupled receptor (GPCR) cascades, suggesting that lysolecithin can act as an extracellular ligand to initiate intracellular signaling pathways that ultimately lead to changes in gene transcription. nih.gov This signaling role positions lysolecithin not just as a structural lipid or surfactant, but as a bioactive compound that can regulate fundamental cellular metabolic processes. nih.gov

Table 1: Summary of Lysolecithin Effects on Gene Expression in Caco-2 Cells

| Affected Cellular Pathway | Direction of Change | Associated Function |

| G-Protein Coupled Signaling | Upregulated | Cellular messaging, signal transduction |

| Amino Acid Transport | Upregulated | Nutrient uptake, metabolism |

| Fatty Acid Metabolism | Upregulated | Lipid processing, energy metabolism |

This table is interactive. Click on the headers to sort.

Effects on Cell Motility and Migration in In Vitro Assays

The effect of lysophosphatidylcholines (LPCs) on cell motility is complex and highly dependent on the cell type and the specific molecular structure of the LPC, particularly its fatty acid chain.

In the context of vascular biology, LPCs are major components of oxidized low-density lipoprotein (oxLDL) and are implicated in atherosclerosis. In vitro studies have shown that certain LPCs can inhibit the migration of endothelial cells, a process crucial for the repair of blood vessels. jci.orgnih.gov This inhibitory effect is mediated, at least in part, by an LPC-induced increase in intracellular calcium, which in turn activates calpain, a protease that can cleave cytoskeletal proteins and disrupt the machinery required for cell movement. ahajournals.org

However, the length of the acyl chain is a critical determinant of this activity. Research has demonstrated that LPCs with saturated C16 (palmitoyl) or C18 (stearoyl) fatty acids are effective at inhibiting endothelial cell migration. nih.gov In contrast, LPCs containing saturated fatty acids of C14 (myristoyl) or shorter were found to be inactive in these assays. nih.gov Conversely, in other cell types, such as human coronary artery smooth muscle cells, LPCs have been shown to induce migration, a process that contributes to the thickening of the arterial wall in atherosclerosis. ahajournals.orgnih.gov This suggests that this compound may have cell-specific effects, potentially promoting migration in some cell types while being less active in others, like endothelial cells.

Table 2: Influence of Lysophosphatidylcholine (LPC) Acyl Chain Length on Endothelial Cell Migration

| LPC Acyl Chain | Carbon Length | Effect on Migration |

| Myristoyl | C14 | Inactive nih.gov |

| Palmitoyl | C16 | Inhibitory nih.gov |

| Stearoyl | C18 | Inhibitory nih.gov |

This table is interactive. Click on the headers to sort.

Regulation of Cholesterol Efflux in Macrophage Foam Cell Models

The accumulation of cholesterol in macrophages, leading to the formation of "foam cells," is a critical event in the development of atherosclerosis. The process of removing cholesterol from these cells, known as cholesterol efflux, is a key anti-atherogenic mechanism. Remarkably, lysophosphatidylcholine (LPC), including the myristoyl variant, has been shown to promote this protective process in experimental models. nih.govnih.govahajournals.org

Studies using macrophage foam cells derived from mice demonstrated that incubation with LPC promoted the efflux of cellular cholesterol in a dose- and time-dependent manner. nih.govnih.gov This effect was accompanied by a decrease in total intracellular cholesterol. nih.gov The underlying mechanism involves a well-defined transcriptional pathway that governs cholesterol homeostasis. LPC treatment was found to enhance the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which in turn upregulates the Liver X Receptor alpha (LXRα). nih.gov LXRα is a master regulator that then increases the expression of the ATP-binding cassette transporter A1 (ABCA1), a crucial protein that transports cholesterol out of the cell to acceptors like apolipoprotein A-I. nih.gov

The importance of this pathway was confirmed in experiments where specific inhibitors of PPARγ, LXRα, or ABCA1 significantly suppressed the cholesterol efflux induced by LPC. nih.gov Furthermore, this process appears to be associated with apolipoprotein E (apoE), as LPC-induced efflux was significantly lower in macrophages from apoE-deficient mice. nih.gov These findings indicate that this compound can actively participate in reverse cholesterol transport by stimulating the PPARγ-LXRα-ABCA1 signaling cascade in macrophages. nih.gov

Contribution to Oxidative Stress and Anti-inflammatory Mechanisms in Cell Models

This compound, also known as myristoyl lysophosphatidylcholine or LPC 14:0, has demonstrated significant anti-inflammatory and anti-oxidative stress properties in various cell models. nih.gov Research indicates that this specific lysophosphatidylcholine can mitigate inflammatory responses and cellular damage induced by oxidative stress. nih.gov

In studies involving lipopolysaccharide (LPS)-induced inflammation in cell models, this compound was found to inhibit the secretion of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This inhibitory effect on cytokine release suggests a crucial role in modulating the inflammatory cascade at a cellular level.

Furthermore, this compound has been shown to counteract oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Concurrently, it helps to preserve the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), which are vital for cellular defense against oxidative damage. nih.gov These findings underscore the compound's potential to protect cells from injury by bolstering their antioxidant capacity. The protective effects of this compound are believed to be mediated, at least in part, through the inhibition of the NLRP3 inflammasome activation, a key pathway in the inflammatory response. nih.govnih.gov

The table below summarizes the observed anti-inflammatory and anti-oxidative effects of this compound in cell models.

| Parameter | Effect of this compound | Reference |

| Pro-inflammatory Cytokines | ||

| IL-1β | Inhibition of LPS-induced secretion | nih.gov |

| IL-6 | Inhibition of LPS-induced secretion | nih.gov |

| TNF-α | Inhibition of LPS-induced secretion | nih.gov |

| Oxidative Stress Markers | ||

| Reactive Oxygen Species (ROS) | Reduction in levels | nih.gov |

| Malondialdehyde (MDA) | Reduction in levels | nih.gov |

| Antioxidant Enzymes | ||

| Superoxide Dismutase (SOD) | Decreased depletion | nih.gov |

| Glutathione (GSH) | Decreased depletion | nih.gov |

| Inflammatory Pathway | ||

| NLRP3 Inflammasome | Inhibition of LPS-induced activation | nih.gov |

Impact on Nitric Oxide Synthase (NOS) mRNA Expression in Endothelial Cell Studies

The impact of lysophosphatidylcholines on nitric oxide synthase (NOS) has been a subject of investigation in endothelial cell studies, with findings suggesting a regulatory role in NOS expression. While research specifically isolating the effects of this compound is limited, studies on lysophosphatidylcholine (LPC) as a class of molecules have provided valuable insights.

Research conducted on bovine aortic endothelial cells has shown that a low concentration of lysophosphatidylcholine can upregulate the mRNA expression of constitutive nitric oxide synthase (cNOS). ahajournals.org This upregulation suggests a potential mechanism by which LPCs could influence vascular tone and endothelial function, as nitric oxide is a key signaling molecule in these processes. The probe used to detect the cNOS mRNA in these studies corresponded to a region of the cNOS cDNA that includes the N-terminal myristoylation site, indicating a relevance to myristoylated forms of proteins involved in this pathway. ahajournals.org

Furthermore, studies on myristoylated peptides in pulmonary artery endothelial cells have demonstrated that myristoylation itself can confer the ability to activate endothelial nitric oxide synthase (eNOS). nih.gov This activation was found to be dependent on the PI3K/Akt pathway and an increase in intracellular calcium. nih.gov While these studies focus on myristoylated peptides rather than this compound directly, they highlight the potential significance of the myristoyl group in activating signaling pathways that lead to nitric oxide production in endothelial cells.

The table below outlines the findings related to the impact of lysophosphatidylcholines and myristoylated compounds on NOS in endothelial cell studies.

| Compound/Modification | Cell Type | Effect on NOS | Mechanism | Reference |

| Lysophosphatidylcholine (LPC) | Bovine Aortic Endothelial Cells | Upregulation of cNOS mRNA expression | Not fully elucidated | ahajournals.org |

| Myristoylated Peptides | Pulmonary Artery Endothelial Cells | Activation of eNOS | Dependent on PI3K/Akt pathway and intracellular calcium increase | nih.gov |

L Gamma Myristoyl Alpha Lysolecithin in Specific Biological Research Models

Role in Lipid Metabolism Research

L-gamma-Myristoyl-alpha-lysolecithin and other LPCs are integral intermediates in the metabolism of lipids. wikipedia.org Their functions are deeply tied to the maintenance of cellular membrane integrity and the regulation of lipid homeostasis.

Investigations into Lipid Remodeling and Homeostasis

Lysophosphatidylcholines are key players in the continuous remodeling of cellular membranes, a process often referred to as the Lands cycle. nih.gov This cycle involves the deacylation of phosphatidylcholines by phospholipase A2 (PLA2) to form LPCs, which can then be reacylated by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) to form new phosphatidylcholine species. nih.govnih.gov This remodeling is crucial for maintaining the specific fatty acid composition of membranes and for regulating the physical properties and functions of those membranes. nih.gov

Research indicates that LPCAT enzymes, particularly LPCAT1 and LPCAT3, are vital for systemic lipid homeostasis. nih.gov The balance between PLA2 and LPCAT activities dictates the cellular concentration of LPCs, and disruptions in this balance can impact lipid homeostasis, lipoprotein secretion, and lipid absorption. nih.govnih.gov For instance, LPCs have been shown to upregulate genes involved in cholesterol biosynthesis while downregulating genes related to hepatic fatty acid oxidation. nih.gov The specific contribution of the myristoyl (14:0) variant, this compound, is an area of interest within this broader framework, with studies suggesting that LPC (14:0) may influence thermogenic pathways. researchgate.net

Influence of Fatty Acid Chain Length on Biological Activity in Model Systems

The biological activity of lysophosphatidylcholines can be significantly influenced by the length and saturation of their single fatty acid chain. researchgate.net this compound, with its 14-carbon saturated chain, exhibits distinct properties compared to LPCs with longer or shorter acyl chains.

In a comparative study using a guinea pig ileum contraction model, the antispasmodic effect of various saturated fatty acid-containing LPCs was evaluated. Palmitoyl-LPC (16:0) demonstrated the strongest effect. This compound (14:0) showed the next highest potency, which was greater than that of stearoyl- (18:0), lauroyl- (12:0), and decanoyl-LPC (10:0). This demonstrates a clear structure-activity relationship where chain length is a key determinant of biological function in this specific model system. The critical role of acyl chain length in the assembly and properties of lipid membranes is a fundamental principle that underlies these differences in activity. nih.gov

Table 1: Relative Potency of Saturated Lysolecithins in a Guinea Pig Ileum Contraction Model

| Compound (Fatty Acid Chain) | Relative Potency (Antispasmodic Effect) |

|---|---|

| Palmitoyl-LPC (16:0) | 1 (Highest) |

| Myristoyl-LPC (14:0) | 2 |

| Stearoyl-LPC (18:0) | 3 |

| Lauroyl-LPC (12:0) | 3 |

| Decanoyl-LPC (10:0) | 4 (Lowest) |

Data sourced from ChemBK.

Experimental Models of Inflammatory Responses

Lysophosphatidylcholines are recognized as important signaling molecules that can modulate inflammatory and immune responses. nih.gov They are a major component of oxidized low-density lipoproteins (Ox-LDL) and are implicated in the inflammatory processes associated with conditions like atherosclerosis. researchgate.net

Modulation of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6, IL-8) in Cell Cultures

This compound (LPC 14:0) has been specifically shown to modulate the secretion of key pro-inflammatory cytokines in experimental models. In a study involving both animal and cell culture models of lipopolysaccharide (LPS)-induced inflammation, LPC 14:0 was found to inhibit the secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov These cytokines are central mediators of the inflammatory cascade; TNF-α and IL-6 are known to be secreted by adipocytes and correlate with inflammatory states, while IL-8 is a potent chemoattractant for neutrophils. mdpi.com

The inhibitory effect of LPC 14:0 on these cytokines suggests a potential anti-inflammatory role in specific contexts. nih.govnih.gov This modulation is achieved, at least in part, by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of mature inflammatory factors like IL-1β. nih.gov

Table 2: Effect of this compound (LPC 14:0) on Cytokine Secretion in LPS-Stimulated Models

| Cytokine | Observed Effect of LPC 14:0 | Reference |

|---|---|---|

| TNF-α | Inhibition of secretion | nih.gov, nih.gov |

| IL-6 | Inhibition of secretion | nih.gov, nih.gov |

| IL-1β | Inhibition of secretion | nih.gov |

Effects on Monocyte and Neutrophil Chemotaxis in In Vitro Studies

Chemotaxis, the directed migration of immune cells towards a chemical stimulus, is a critical step in the inflammatory response. Lysophosphatidylcholine has been identified as a potent chemotactic factor for human monocytes. nih.gov Studies have demonstrated that LPC can induce the in vitro migration of primary human monocytes. nih.gov This effect is considered relevant to the recruitment of monocytes into the arterial wall during atherogenesis. nih.gov

While LPC is chemotactic for monocytes, it does not appear to induce the same response in neutrophils. nih.gov The process of neutrophil chemotaxis is critical for host defense and is often studied in vitro using 3-D gel assays with chemoattractants like IL-8. nih.gov The broader class of lysophospholipids is understood to be part of the complex cascade of chemoattractants, including lipid metabolites and cytokines, that orchestrate leukocyte recruitment in vivo. nih.gov

Interaction with Toll-like Receptors (TLRs) in Immune Cell Models

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing molecules derived from pathogens or host cell damage. nih.govnih.gov There is growing evidence that lipids, including LPCs, can interact with and modulate TLR signaling pathways.

Research using macrophage and transfected HEK 293 cell models has shown that LPC can trigger signaling through both TLR2 and TLR4. nih.govplos.org These receptors are typically activated by bacterial components like lipoproteins (TLR2) and lipopolysaccharide (LPS) (TLR4). researchgate.net The activation of these TLR pathways by LPC leads to downstream signaling events, including the activation of NF-κB and the production of cytokines such as IL-8. nih.govplos.org This suggests that LPC, present in environments of inflammation or tissue damage, can act as an endogenous ligand for TLRs, thereby initiating or modulating innate immune responses. nih.gov The interaction between lipids and TLRs is complex; for instance, LPCAT2, an enzyme in the lipid remodeling pathway, can co-localize with TLR4 and regulate the inflammatory response to LPS. researchgate.net

Research in Neurobiological Contexts (Non-clinical)

In non-clinical neurobiological research, this compound and related compounds serve as important tools for modeling disease states and understanding fundamental cellular processes. Its utility stems from its properties as a lysophospholipid, which can induce localized demyelination, and its myristoyl group, which is integral to a key post-translational modification of neuronal proteins.

Influence on Oligodendrocyte Precursor Differentiation in Myelin-Related Studies

Lysolecithin, a class of molecules that includes this compound, is widely used in experimental models to study demyelination and remyelination. By directly dissolving myelin sheaths and inducing oligodendrocyte death, lysolecithin creates focal lesions in the central nervous system (CNS) without triggering a major peripheral immune response. mdpi.com This targeted demyelination initiates a natural repair process, which involves the activation and mobilization of endogenous oligodendrocyte precursor cells (OPCs) to the site of injury. elifesciences.org

The failure of OPCs to fully differentiate into mature, myelin-forming oligodendrocytes is a significant barrier to successful remyelination in various demyelinating diseases. nih.gov The lysolecithin-induced demyelination model is therefore invaluable for investigating the molecular mechanisms that control OPC differentiation under pathological conditions. nih.gov Researchers use this model to identify and test factors that can promote or inhibit the maturation of OPCs into myelinating cells.

Several key factors influencing OPC differentiation have been identified using this model:

Transcription Factors: The transcription factor Myt1L has been shown to be expressed in oligodendrocyte lineage cells during remyelination, and its overexpression in primary cultured OPCs promotes their differentiation. nih.gov Similarly, the transcription factor Olig2 is essential for oligodendrogenesis and its overexpression can enhance remyelination after a lysolecithin-induced lesion. mdpi.com

Signaling Pathways: Activation of the ERK1/2 pathway, which can be achieved with medications like miconazole, has been demonstrated to enhance remyelination in lysolecithin-lesioned mice. mdpi.com

Immune Molecules: In organotypic brain slice cultures, immunoglobulins have been found to directly act on OPCs to promote their differentiation and myelination, suggesting a role for B-cell products in myelin repair. nih.gov

The lysolecithin model allows for the controlled study of these and other potential therapeutic agents that aim to enhance the differentiation of OPCs and promote myelin repair. mdpi.com

Myristoylation of Proteins and its Functional Implications in Neuronal Systems

Myristoylation is a crucial lipid modification where a myristoyl group, a 14-carbon saturated fatty acid derived from myristic acid, is attached to the N-terminal glycine (B1666218) residue of a target protein. wikipedia.orgresearchgate.net This process is catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.org The myristoyl group of this compound is chemically identical to the moiety transferred in this process. Myristoylation is a widespread and vital mechanism in neuronal systems, profoundly impacting protein function by mediating membrane targeting and facilitating protein-protein interactions. wikipedia.orgfrontiersin.org

The attachment of the hydrophobic myristoyl group enables weak, reversible interactions with cellular membranes, guiding proteins to specific subcellular locations such as the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgcreative-proteomics.com This localization is critical for the proper function of many signaling proteins. researchgate.net In neuronal systems, myristoylation regulates the axonal distribution of proteins like the fragile X-related protein FXR2P, thereby potentially controlling local protein translation within the axon. nih.gov

The functional implications of protein myristoylation in the nervous system are diverse and significant. The process can act as a "molecular switch" to control protein activity and location. wikipedia.org For instance, the binding of a ligand or a change in ion concentration, such as Ca2+, can cause a conformational change in a myristoylated protein, exposing the myristoyl group and triggering its insertion into a membrane. wikipedia.orgfrontiersin.org Dysregulation of protein myristoylation has been implicated in the pathology of neurodegenerative disorders, where it may disrupt cellular homeostasis and contribute to protein aggregation and toxicity. creative-proteomics.com

| Function | Description | Example in Neuronal Systems | Reference |

|---|---|---|---|

| Protein Localization | The myristoyl group acts as a hydrophobic anchor, targeting proteins to membranes and specific subcellular compartments. | Regulation of the axonal distribution of the RNA-binding protein FXR2P. | wikipedia.orgnih.gov |

| Signal Transduction | Many key proteins in signaling cascades require myristoylation for proper membrane association and function. | Myristoylated proteins are crucial components of pathways responding to environmental and cellular signals. | wikipedia.orgfrontiersin.org |

| Molecular Switching | The exposure of the myristoyl group can be regulated by other signals (e.g., ligand binding, phosphorylation), turning protein function "on" or "off". | Calcium binding to a myristoylated protein can expose the myristoyl group, leading to membrane anchoring. | wikipedia.orgfrontiersin.org |

| Protein-Protein Interactions | Myristoylation can promote interactions with other proteins, often within a membrane-associated complex. | Formation of signaling complexes at the plasma membrane. | wikipedia.orgfrontiersin.org |

| Apoptosis | Myristoylation of certain proteins, such as Bid, is an integral part of programmed cell death pathways. | Post-translational myristoylation of Bid during apoptosis. | wikipedia.orgresearchgate.net |

Lipidomics Profiling in Brain Tissue Research

Lipidomics is the large-scale analysis and characterization of lipids in a biological system. researchgate.net This field is particularly important for neurobiology, as the brain has the second-highest lipid content of any tissue after adipose tissue, with lipids accounting for about 50% of its dry weight. nih.gov Brain lipids are critical for membrane structure, energy storage, and intercellular signaling. nih.gov Dysregulation of lipid metabolism is linked to the progression of numerous neurological and neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.netnih.gov

Lipidomics profiling of brain tissue, often using advanced mass spectrometry techniques, provides a molecular signature that can help identify biomarkers for early diagnosis and prognosis of brain diseases. researchgate.netnih.gov These studies analyze the complex composition of brain lipids, which primarily consists of cholesterol, phospholipids (B1166683), and sphingolipids. nih.gov Research has revealed significant differences in the lipid profiles of gray matter (GM) and white matter (WM), with WM showing higher levels of sphingolipids and cholesterol. nih.gov

In the context of lipidomics, specific lysophospholipids like this compound would be among the many hundreds or thousands of lipid species identified and quantified. Alterations in the levels of such lipids can provide insights into pathological processes such as membrane degradation, inflammation, and disruptions in signaling pathways. For example, lipidomic analyses in sporadic Alzheimer's disease have identified multiple disease-specific alterations, including increased ceramides (B1148491) and depletion of ether lipids. nih.gov

| Lipid Class | Primary Function in the Brain | Relevance in Lipidomics Research | Reference |

|---|---|---|---|

| Phospholipids | Major components of cell membranes (e.g., Phosphatidylcholine, Phosphatidylethanolamine). | Changes in their composition can indicate membrane instability or damage in neurodegenerative diseases. | nih.gov |

| Sphingolipids | Crucial for myelin sheath structure (e.g., Sphingomyelin, Cerebrosides) and cell signaling (e.g., Ceramides). | Alterations are linked to demyelination and are studied in diseases like multiple sclerosis and Alzheimer's. | nih.govnih.gov |

| Cholesterol | Essential for membrane fluidity and a major component of myelin. | Dysregulation of cholesterol metabolism is a key area of investigation in brain aging and disease. | nih.govnih.gov |

| Lysophospholipids | Signaling molecules and intermediates in lipid metabolism. Includes lysolecithins. | Levels can be altered during inflammation and cell injury, serving as potential biomarkers. | nih.gov |

Studies in Other Non-Human Biological Systems

Interaction with Pathogen-Derived Components in In Vitro Models

The myristoyl component of this compound is central to the function of numerous proteins involved in host-pathogen interactions. Protein myristoylation is a modification used by many viruses, fungi, and protozoans, making it a key process to study in in vitro models of infection. wikipedia.orgresearchgate.net This lipid modification is essential for the subcellular localization and function of proteins that are critical for the pathogen's life cycle. researchgate.net

For example, in viruses, the myristoylation of specific proteins is required for viral particle assembly and budding. researchgate.net In fungi and parasitic protozoa, many proteins essential for survival and virulence are myristoylated, making the enzyme N-myristoyltransferase a validated therapeutic target. researchgate.net

In vitro models investigating these processes are crucial for understanding the molecular basis of infection and for developing new antimicrobial and antiviral therapies. In these experimental systems, researchers study how the myristoylation of pathogen or host proteins affects viral entry, replication, and interaction with host cell components. Understanding the precise role of this lipid modification provides a platform for designing inhibitors of N-myristoyltransferase that could block the pathogenic process. researchgate.netfrontiersin.org

Involvement in Experimental Lipid Aggregation Studies

The interaction between lipids and proteins is a key factor in the aggregation of certain proteins, a pathological hallmark of several neurodegenerative diseases. nih.gov For instance, the aggregation of the α-synuclein protein is central to Parkinson's disease. rsc.org In in vitro experimental systems, the presence of lipid vesicles can act as a trigger, dramatically accelerating the aggregation of soluble α-synuclein into amyloid fibrils. nih.govrsc.org

These studies show that lipids play a mechanistic role by promoting both the initial formation (primary nucleation) and the subsequent elongation of protein aggregates. rsc.org The lipid surface can act as a scaffold, concentrating protein monomers and facilitating their conversion into an aggregation-prone conformation.

In such experimental lipid aggregation studies, specific lysophospholipids like this compound can be used to form micelles or vesicles with defined physicochemical properties. By varying the lipid composition, including the headgroup and the length and saturation of the acyl chain (such as the C14 myristoyl group), researchers can systematically investigate how different lipid structures influence the kinetics and morphology of protein aggregation. These models are fundamental to understanding the molecular triggers of diseases characterized by protein misfolding and to screening for compounds that can inhibit the lipid-protein interactions that lead to aggregation. rsc.org

Analytical and Methodological Approaches in L Gamma Myristoyl Alpha Lysolecithin Research

Extraction and Quantification Techniques

Accurate extraction and quantification are foundational to the investigation of L-gamma-Myristoyl-alpha-lysolecithin. The choice of technique depends on the research question, the complexity of the sample matrix, and the required sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

Liquid chromatography-mass spectrometry (LC-MS) stands as a premier technique for the analysis of this compound due to its high sensitivity and specificity. rsc.org This powerful combination allows for the separation of the analyte from complex mixtures, followed by its precise mass-to-charge ratio determination, enabling both identification and quantification. rsc.org

In a typical LC-MS/MS workflow for this compound, a liquid chromatography system, often an ultra-high-performance liquid chromatography (UHPLC) system, is used to separate lipids. nih.govnih.gov Reversed-phase chromatography, with columns like a C8 or C18, is commonly employed to separate fatty acids based on their hydrophobicity. nih.gov The mobile phase often consists of a gradient of aqueous and organic solvents. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. researchgate.net For lysophosphatidylcholines, positive ionization mode is frequently used. nih.gov Quantification is often achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This targeted approach provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for this compound.

Method validation is a critical aspect of quantitative LC-MS analysis. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.com For instance, a developed LC-MS/MS method for L-α-phosphatidylcholine demonstrated a linear range of 5 to 200 ng/ml with a correlation coefficient (r²) of 0.995 and a detection limit of 0.5 ng/ml. The use of internal standards, such as isotopically labeled analogs of the analyte, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Below is an interactive data table summarizing typical parameters for LC-MS/MS analysis of lysophosphatidylcholines.

| Parameter | Typical Value/Method | Source |

| Chromatography | UHPLC with C18 column | nih.gov |

| Ionization Mode | ESI Positive | nih.gov |

| MS Mode | Tandem MS (MS/MS) with MRM | nih.govresearchgate.net |

| Linear Range | 5-200 ng/mL | |

| Limit of Detection | 0.5 ng/mL | |

| Recovery | 97.2 ± 1.2% |

Gas-Liquid Chromatography (GLC) for Fatty Acid Analysis

Gas-liquid chromatography (GLC), also known as gas chromatography (GC), is a fundamental technique for the analysis of the fatty acid composition of lipids, including this compound. ugent.besfu.ca This method is not used to analyze the intact lysophospholipid but rather to determine the identity and quantity of its constituent fatty acid, in this case, myristic acid. gerli.com

The principle of GLC involves the separation of volatile compounds as they are transported by an inert gas mobile phase through a column containing a liquid stationary phase. sfu.ca Since fatty acids themselves are not sufficiently volatile for GLC analysis, a derivatization step is required. sfu.camdpi.com The most common derivatization method is the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs). nih.gov This is typically achieved through esterification or transesterification reactions using reagents like BF3-methanol. jfda-online.com

Once derivatized, the FAMEs are injected into the GLC system. The separation is achieved on a capillary column coated with a polar stationary phase, such as polyethylene (B3416737) glycol (Carbowax). gerli.com The separated FAMEs are then detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov When coupled with MS, the technique provides structural information that aids in the definitive identification of the fatty acid methyl esters. researchgate.net

Quantification of the myristic acid content is achieved by comparing the peak area of the myristoyl methyl ester to that of an internal standard. nih.gov The results of GLC analysis provide crucial information about the fatty acid profile of a sample. researchgate.net

The following table summarizes the key steps in the GLC analysis of the fatty acid component of this compound.

| Step | Description | Source |

| Hydrolysis | Release of the myristic acid from the glycerol (B35011) backbone. | sfu.ca |

| Derivatization | Conversion of myristic acid to myristic acid methyl ester (FAME). | nih.govmdpi.com |

| Separation | GLC with a polar capillary column. | gerli.com |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | nih.gov |

| Quantification | Comparison of peak areas with an internal standard. | nih.gov |

Thin-Layer Chromatography (TLC) for Purity Assessment and Separation

Thin-layer chromatography (TLC) is a versatile, cost-effective, and widely used technique for the separation and qualitative assessment of lipids, including this compound. nih.gov It is particularly useful for assessing the purity of a sample and for the separation of different lipid classes. aocs.org

In TLC, a stationary phase, typically a thin layer of silica (B1680970) gel on a solid support, is used. nih.gov The lipid sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase, which is a mixture of organic solvents. nih.gov The separation of lipids is based on their differential partitioning between the stationary and mobile phases. sfu.ca For the separation of lysophospholipids, various solvent systems have been developed. nih.govresearchgate.net

One-dimensional TLC can be used to separate multiple samples simultaneously on a single plate. nih.gov For more complex mixtures, two-dimensional TLC offers enhanced separation by using two different mobile phases in perpendicular directions. nih.govresearchgate.net After development, the separated lipids are visualized using various techniques, such as iodine vapor, charring with sulfuric acid, or specific staining reagents for phospholipids (B1166683).

TLC is a valuable tool for monitoring the progress of chemical reactions, for the initial screening of lipid extracts, and for the preparative separation of lysophospholipids for further analysis. aocs.org While it is primarily a qualitative or semi-quantitative technique, densitometry can be used for the quantification of separated spots.

Spectroscopic and Biophysical Characterization in Research Settings

Beyond extraction and quantification, a deeper understanding of this compound's function is gained through spectroscopic and biophysical characterization. These methods probe its behavior in solution and its interactions with other molecules, particularly in the context of biological membranes.

Studies on Micelle Formation and Aggregation Properties

Like other amphiphilic molecules, this compound can self-assemble in aqueous solutions to form micelles. mdpi.com This occurs above a specific concentration known as the critical micelle concentration (CMC). mdpi.com The study of micelle formation and the aggregation properties of this compound is crucial for understanding its behavior in aqueous environments and its potential role as a biomembrane mimic. researchgate.net

Various techniques are employed to determine the CMC and characterize the resulting micelles. Fluorescence spectroscopy, using extrinsic probes like 8-anilino-1-napthalene sulfonic acid (ANS), is a common method for determining the CMC. mdpi.com The fluorescence of such probes changes significantly upon partitioning into the hydrophobic core of the micelles. mdpi.com

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for determining the size, shape, and aggregation number of micelles. mdpi.com These techniques provide detailed structural information about the micellar aggregates. Pulsed-gradient spin-echo nuclear magnetic resonance (PGSE-NMR) can also be used to measure the self-diffusion coefficients of the lysophospholipid molecules, which can be used to determine the size of the micelles. researchgate.net

The aggregation number, which is the number of monomers in a micelle, can be estimated from the micelle geometry determined by these scattering and spectroscopic techniques. mdpi.com The study of these aggregation properties provides insights into the physicochemical behavior of this compound and its interactions with other molecules.

Investigation of Membrane Interaction Dynamics

The interaction of this compound with biological membranes is a key area of research, as these interactions can modulate membrane properties and cellular processes. nih.govfrontiersin.org Various biophysical techniques are used to investigate the dynamics of these interactions.

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to study the interactions between lipids and proteins in membranes at an atomic level. plos.orgfrontiersin.org These simulations can provide insights into how this compound incorporates into a lipid bilayer, its effect on membrane fluidity and thickness, and its interactions with membrane proteins. plos.org

Experimental techniques such as atomic force microscopy (AFM) can be used to visualize the effect of lysophospholipids on the structure of model membranes. mdpi.com Electron paramagnetic resonance (EPR) spectroscopy, using spin-labeled lipids, can provide information about the mobility and dynamics of lipids within the membrane and how they are affected by the presence of this compound. merckmillipore.com Fluorescence spectroscopy can also be employed to study changes in membrane properties, such as fluidity and polarity, upon the incorporation of lysophospholipids. mdpi.com

These studies are crucial for understanding the molecular mechanisms by which this compound exerts its biological effects, which are often mediated through its interactions with cell membranes. The collective data from these biophysical studies help to build a comprehensive picture of the dynamic interplay between this lysophospholipid and the lipid bilayer. frontiersin.org

Enzymatic Assays for Metabolic Pathway Elucidation

Understanding the biosynthesis and degradation of this compound involves the detailed study of specific enzymes. Enzymatic assays are fundamental in quantifying the activity of these enzymes, providing insights into the dynamics of LPC metabolism.

The metabolic turnover of lysophosphatidylcholines is significantly governed by the activities of acyltransferases and hydrolases. Acyl-CoA:lysophosphatidylcholine (B164491) acyltransferase (LPCAT) enzymes catalyze the acylation of lysolecithin to form phosphatidylcholine (PC), a key reaction in lipid remodeling known as the Lands cycle. Conversely, hydrolases (or phospholipases) remove the acyl chain, converting PC back to lysolecithin or further degrading it.

The activity of lysolecithin acyltransferase (LLAT) can be measured using rapid and accurate assay procedures. nih.gov A common method involves incubating a crude enzyme preparation with lysolecithin and a radiolabeled acyl-coenzyme A, such as [1-¹⁴C]-oleoyl-coenzyme A, as substrates. nih.gov The activity of the enzyme is determined by measuring the amount of labeled lecithin (B1663433) produced. To improve efficiency and accuracy, the assay can be designed to selectively extract the product while removing confounding substances. For instance, labeled fatty acids released by competing acyl-coenzyme A hydrolase activity can be removed with a di-isopropyl ether extraction. Subsequently, the labeled lecithin product is quantitatively recovered by partitioning the medium with a di-isopropyl ether-n-butanol mixture. nih.gov This selective extraction method significantly reduces the time required for analysis compared to traditional thin-layer chromatography (TLC) procedures. nih.govnih.gov

| Parameter | Description | Example | Source |

| Enzyme | Acyl-coenzyme A:1-acyl-sn-glycero-3-phosphocholine acyltransferase | Lysolecithin acyltransferase (LLAT) | nih.gov |

| Substrates | The molecules the enzyme acts upon. | Lysolecithin and [1-¹⁴C]-oleoyl-coenzyme A | nih.gov |

| Reaction | Acylation of lysolecithin to form lecithin (phosphatidylcholine). | Formation of radiolabeled lecithin | nih.gov |

| Separation | Method to isolate the product from substrates and byproducts. | Selective solvent extraction (di-isopropyl ether and n-butanol) | nih.gov |

| Detection | Method to quantify the product. | Scintillation counting of the radiolabeled lecithin | nih.gov |

Phospholipids like phosphatidylcholine have two fatty acyl groups esterified to the glycerol backbone at the sn-1 and sn-2 positions. The specific position from which a fatty acid is cleaved or to which it is added is critical for metabolic pathways. Determining this positional specificity, or stereospecificity, requires specialized methods.

Enzymatic assays are a primary tool for this purpose. nih.gov These assays utilize phospholipases with known positional specificity. For example, phospholipase A1 specifically hydrolyzes the fatty acyl group at the sn-1 position, while phospholipase A2 cleaves the fatty acid at the sn-2 position. By incubating a phosphatidylcholine sample with one of these enzymes and subsequently analyzing the resulting lysophosphatidylcholine and free fatty acid products, researchers can determine the original fatty acid composition at each position. nih.govresearchgate.net

A non-enzymatic method involves chemical ethanolysis catalyzed by a sn-1,3 specific lipase (B570770). nih.gov This reaction cleaves the fatty acid at the sn-1 position, producing a 2-acyl-lysophosphatidylcholine and a fatty acid ethyl ester (FAEE). The products can be separated by solvent extraction. The FAEE fraction, representing the fatty acids from the sn-1 position, is analyzed by gas chromatography (GC). The remaining 2-acyl-LPC is then processed to analyze the fatty acid at the sn-2 position. researchgate.netnih.gov Modern mass spectrometry techniques, sometimes combined with ion mobility spectrometry, can also provide high-level structural information, including the location of fatty acyl substituents, without the need for enzymatic digestion. nih.gov

Lipidomics Approaches in System-Level Research

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids (the lipidome) in a biological system. This system-level view is essential for discovering biomarkers and understanding the complex role of lipids like this compound in health and disease.

Targeted lipidomics focuses on the accurate measurement and quantification of a predefined set of known lipid species. nih.gov This approach offers high sensitivity, specificity, and reproducibility, making it ideal for hypothesis testing and biomarker validation. nih.govcreative-proteomics.com In the context of lysophosphatidylcholines, targeted analysis is used to determine the precise concentrations of specific LPCs, including this compound, in various biological samples like plasma or serum. nih.govnih.gov